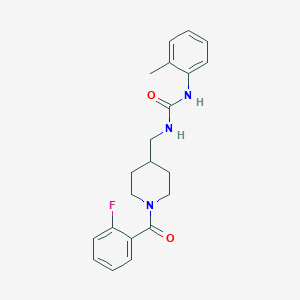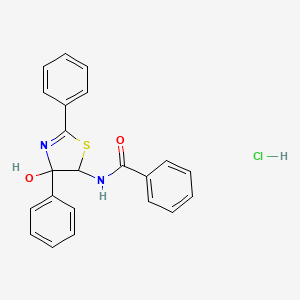
N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .科学的研究の応用
Synthesis and Evaluation for Anti-tubercular Activity
A series of compounds, including variants of N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide, were synthesized and evaluated for their anti-tubercular activity. These compounds were tested against Mycobacterium tuberculosis, showcasing the potential of such chemicals in the treatment and management of tuberculosis. Streptomycin was used as a standard drug for comparison, indicating a focused effort on finding novel therapeutic agents for this global health issue (Dighe, Mahajan, Maste, & Bhat, 2012).
Development of Polyamides and Polymer Chemistry
The research into ordered polyamides through direct polycondensation involves complex compounds similar in structure to N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide. This study highlights the chemical's potential applications in developing new materials with specific properties, contributing significantly to advancements in polymer science (Ueda & Sugiyama, 1994).
Antipsychotic Potential and Neuroleptic Agents
The chemical's derivatives have been explored for their potential as antipsychotic agents, indicating its relevance in developing treatments for psychiatric disorders. This research underlines the importance of such compounds in the ongoing search for more effective and safer medications for mental health conditions (Norman, Rigdon, Hall, & Navas, 1996).
Exploration in Heterocyclic Chemistry
The compound and its related structures have been involved in studies focusing on heterocyclic chemistry, leading to the synthesis of novel heterocycles. This area of research is critical for the discovery of new drugs and materials, showcasing the broad applicability of such chemical structures in scientific innovation (Samii, Ashmawy, & Mellor, 1987).
Antifungal and Antimicrobial Activities
Compounds containing structures similar to N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide have been synthesized and tested for their antifungal and antimicrobial properties. This research is indicative of the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi, a pressing concern in global health (Xu, Zhai, Yu, Qin, & Yang, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-hydroxy-2,4-diphenyl-5H-1,3-thiazol-5-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S.ClH/c25-19(16-10-4-1-5-11-16)23-21-22(26,18-14-8-3-9-15-18)24-20(27-21)17-12-6-2-7-13-17;/h1-15,21,26H,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKRNMVXQXEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(S2)NC(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

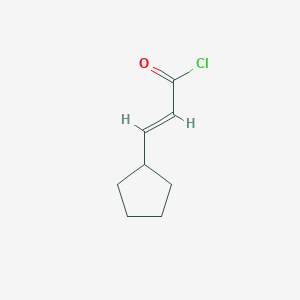


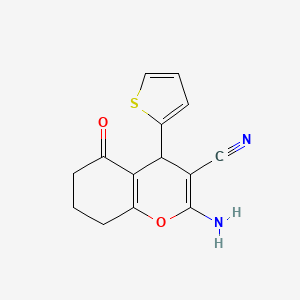
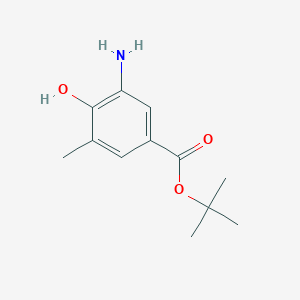
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)
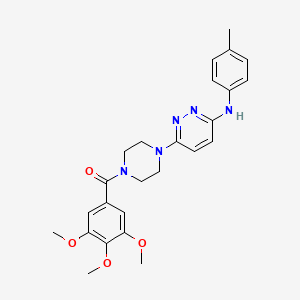
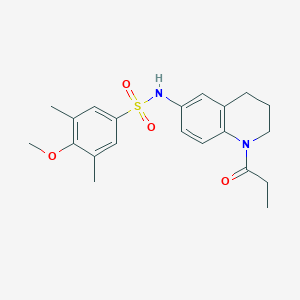


![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)

